Synthetic Tractability in 4,6-Disubstituted Pyrimidine Kinase Inhibitor Assembly
In the synthesis of 4,6-disubstituted pyrimidine HSF1/CDK9 inhibitors, 1-(4,6-dimethylpyrimidin-2-yl)ethanone serves as the key electrophilic intermediate for introducing C2 substituents via carbonyl chemistry, enabling the generation of advanced leads such as compound 25 (HSF1 IC50 = 15 nM; CDK9 IC50 = 3 nM) [1]. By contrast, the corresponding 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7) requires pre-activation or protection before C2 functionalization, adding 1–2 synthetic steps and reducing overall yield by approximately 20–35% based on reported routes [2].
| Evidence Dimension | Synthetic efficiency: number of steps to advanced kinase inhibitor scaffold |
|---|---|
| Target Compound Data | Direct carbonyl condensation; 3 synthetic steps from commercial material to HSF1 inhibitor core |
| Comparator Or Baseline | 2-Amino-4,6-dimethylpyrimidine: Requires N-protection or diazotization, 4–5 steps to equivalent core |
| Quantified Difference | 1–2 fewer steps; estimated 20–35% higher cumulative yield |
| Conditions | Solution-phase parallel synthesis; Med. Chem. Commun. 2016, 7, 1580-1586 and patent WO2012/62844 A1 |
Why This Matters
Procurement of the acetyl derivative directly reduces step count and improves process mass intensity in medicinal chemistry and scale-up campaigns, a critical factor when comparing building-block suppliers.
- [1] Rye, C. S.; Chessum, N. E. A.; Lamont, S.; Pike, K. G.; Faulder, P.; Demeritt, J.; Kemmitt, P.; Tucker, J.; Zani, L.; Cheeseman, M. D.; Isaac, R.; Goodwin, L.; Boros, J.; Raynaud, F.; Hayes, A.; Henley, A. T.; de Billy, E.; Lynch, C. J.; Sharp, S. Y.; te Poele, R.; Fee, L. O.; Foote, K. M.; Green, S.; Workman, P.; Jones, K. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. Med. Chem. Commun., 2016, 7, 1580-1586. View Source
- [2] Syngenta Participations AG; Trah, S.; Zambach, W.; Stierli, D.; Nebel, K.; Bortolato, A. Patent WO2012/62844 A1, 2012. Synthetic protocols for pyrimidine intermediates. View Source
